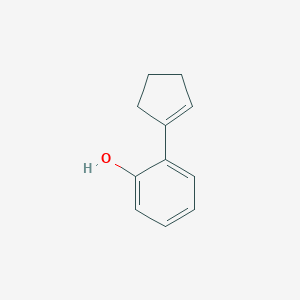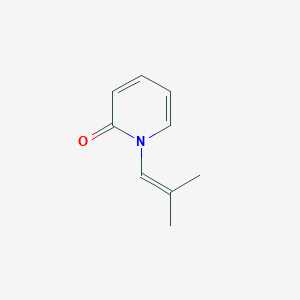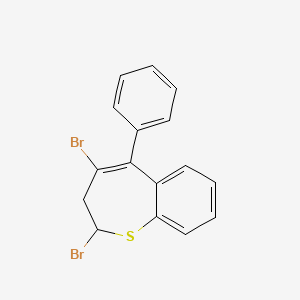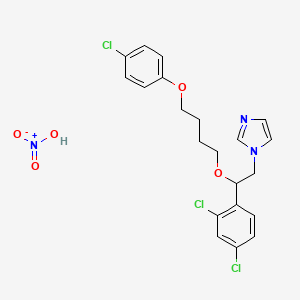
1H-Imidazole, 1-(2-(4-(4-chlorophenoxy)butoxy)-2-(2,4-dichlorophenyl)ethyl)-, mononitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazole, 1-(2-(4-(4-chlorophenoxy)butoxy)-2-(2,4-dichlorophenyl)ethyl)-, mononitrate is a complex organic compound that features an imidazole ring substituted with various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including:
Formation of the imidazole ring: This can be achieved through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia.
Substitution reactions: The imidazole ring is then functionalized with the desired substituents. This may involve nucleophilic substitution reactions where the chlorophenoxy and dichlorophenyl groups are introduced.
Nitration: The final step involves the nitration of the compound to introduce the nitrate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole ring or the phenyl groups.
Reduction: Reduction reactions could target the nitrate group, converting it to an amine.
Substitution: The compound can undergo various substitution reactions, particularly at the chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include imidazole N-oxides or quinones.
Reduction: Products may include amines or hydroxylamines.
Substitution: Products will vary depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent due to its structural similarity to known pharmacophores.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The imidazole ring is known to coordinate with metal ions, which could be relevant in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Imidazole, 1-(2-(4-(4-chlorophenoxy)butoxy)-2-(2,4-dichlorophenyl)ethyl): Lacks the nitrate group.
1H-Imidazole, 1-(2-(4-(4-chlorophenoxy)butoxy)-2-(2,4-dichlorophenyl)ethyl)-, hydrochloride: Contains a hydrochloride group instead of nitrate.
Uniqueness
The presence of the nitrate group in 1H-Imidazole, 1-(2-(4-(4-chlorophenoxy)butoxy)-2-(2,4-dichlorophenyl)ethyl)-, mononitrate may confer unique properties, such as increased solubility or different reactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
71821-50-6 |
|---|---|
Molekularformel |
C21H22Cl3N3O5 |
Molekulargewicht |
502.8 g/mol |
IUPAC-Name |
1-[2-[4-(4-chlorophenoxy)butoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid |
InChI |
InChI=1S/C21H21Cl3N2O2.HNO3/c22-16-3-6-18(7-4-16)27-11-1-2-12-28-21(14-26-10-9-25-15-26)19-8-5-17(23)13-20(19)24;2-1(3)4/h3-10,13,15,21H,1-2,11-12,14H2;(H,2,3,4) |
InChI-Schlüssel |
ATEAHSCHVDMVOT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1OCCCCOC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



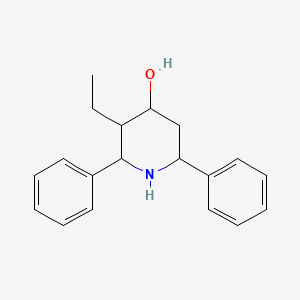
![2,2'-[Methylenebis(oxy)]bis(4-nitroaniline)](/img/structure/B14470476.png)
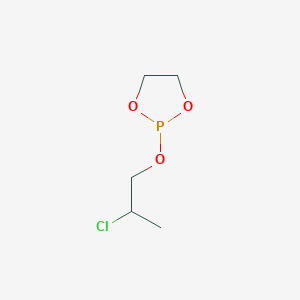
oxo-lambda~5~-phosphane](/img/structure/B14470487.png)
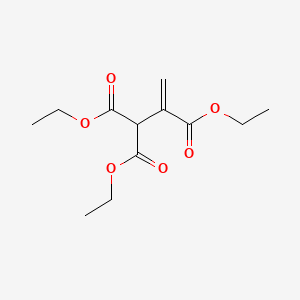


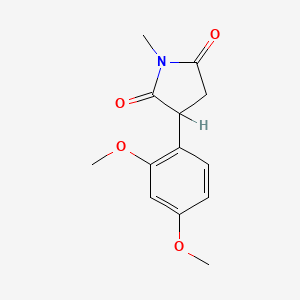

![6-[3-(Chloromethyl)anilino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14470545.png)
